molecular formula C18H25Cl2N3O B1473834 Bizine CAS No. 1808112-57-3

Bizine

Cat. No. B1473834
M. Wt: 370.3 g/mol
InChI Key: MUAMIWJQSFQIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bizine is a synthetic compound that has been developed as an alternative to traditional pharmaceuticals. It is a unique combination of natural and synthetic components that have been designed to provide a safe and effective treatment for a variety of medical conditions. Bizine is a novel compound that has been developed to provide a wide range of therapeutic benefits, including the potential to reduce inflammation and promote wound healing. Bizine has been studied extensively in the laboratory and is now being evaluated for its potential therapeutic uses in humans.

Scientific Research Applications

  • Inhibition of Histone Demethylase LSD1

    • Bizine, a novel phenelzine analogue, has been found to be a potent inhibitor of Lysine-specific demethylase 1 (LSD1), an epigenetic enzyme. This inhibition is significant in cancer cells, modulating bulk histone methylation, and affecting gene silencing. Furthermore, bizine demonstrated potential in reducing cancer cell proliferation and showed promising applications in neurodegenerative disease treatment due to its protective effects on neurons exposed to oxidative stress (Prusevich et al., 2014).
  • Effects on Cancer Cell Lines

    • Studies on novel inert Ru(II) complexes have shown that certain compounds, including bizine derivatives, possess IC50 values comparable to cisplatin on cancer cell lines. These studies indicate that bizine analogues can target mitochondria, leading to apoptosis without involving nuclear DNA related actions, which opens up potential applications in cancer therapy (Pierroz et al., 2012).
  • Potential Application in Acaricide Resistance

    • Research into bifenazate, a hydrazine carbazate acaricide, and its mode of action has suggested that compounds like bizine could have a significant role in developing resistance strategies in agricultural pests, such as Tetranychus urticae. This could lead to new methods for pest control in agriculture (Van Leeuwen et al., 2006).
  • Monoamine Oxidase Inhibition

    • In a study on N-Benzyl-N′-isopropylhydrazine (BIH), a compound structurally similar to bizine, it was shown that this class of compounds can inhibit monoamine oxidase (MAO) in vivo. This suggests potential applications in treating conditions related to MAO, such as depression (Weikel & Salmon, 1962).
  • Gastric Mucosal Protection

    • Bizine derivatives have been studied for their protective effects against ethanol-induced gastric mucosal injury in rats. These findings indicate the potential for bizine derivatives in treating gastric ulcers and related gastrointestinal disorders (Mughrabi et al., 2010).
  • Driving Performance and Safety

    • Studies on bilastine, a second-generation H1 antagonist, suggest that bizine analogues do not impair driving performance, indicating their safety in activities requiring alertness. This has implications for their use in allergy treatment without compromising safety (Conen et al., 2011).
  • Anticancer Activity of Ruthenium(II) Complexes

    • Research on Ruthenium(II) complexes, which include bizine analogues, has shown promising anticancer activities. These studies highlight their potential as alternatives to current cancer treatments, offering new avenues for drug development (Pierroz et al., 2012).

Future Directions

For more detailed information, please refer to the relevant literature and scientific papers .

properties

IUPAC Name

N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O.2ClH/c19-20-14-13-16-9-11-17(12-10-16)21-18(22)8-4-7-15-5-2-1-3-6-15;;/h1-3,5-6,9-12,20H,4,7-8,13-14,19H2,(H,21,22);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAMIWJQSFQIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CCNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
C Mirande, I Bizine, A Giannetti, N Picot… - European Journal of …, 2018 - Springer
Hospital-acquired infections (HAIs) are a cause of continuously increasing morbidity and mortality. Most of these infections are caused by a limited set of bacterial species, which share …
Number of citations: 20 link.springer.com
P Prusevich, JH Kalin, SA Ming, M Basso… - ACS chemical …, 2014 - ACS Publications
… Bizine was found to be … bizine and those altered in LSD1–/– cells. Treatment of two cancer cell lines, LNCaP and H460, with bizine conferred a reduction in proliferation rate, and bizine …
Number of citations: 112 pubs.acs.org
M Bizine - 1899 - ncbi.nlm.nih.gov
Broncho-Pneumonia of Children. JA Coutts finds that severe cases such as follow measles are best treated by large doses of belladonna. The dyspnoea, pyrexia, and above all the …
Number of citations: 0 www.ncbi.nlm.nih.gov
P Prusevich - 2014 - jscholarship.library.jhu.edu
… Bizine was found to be effective at … bizine and those altered in LSD1-/- cells. Additionally, treatment of cancer cell lines with bizine conferred a reduction in proliferation rate, and bizine …
Number of citations: 0 jscholarship.library.jhu.edu
S Mudambi, M Fitzgerald, P Pera… - Photodermatology …, 2023 - Wiley Online Library
… The ability of KDM1A inhibitor bizine to modify cell death after UVA and UVB exposure was tested in normal human keratinocytes and melanocytes, HaCaT, and FaDu cell lines. KDM1A …
Number of citations: 1 onlinelibrary.wiley.com
G Padalino, CA Celatka, HY Rienhoff Jr, JH Kalin… - bioRxiv, 2020 - biorxiv.org
… inhibitor (Entinostat) coupled to either the established LSD1 inhibitor bizine (in magenta) or the cyclopropylamine analogue of bizine (compound 5, in green); brown represents the …
Number of citations: 1 www.biorxiv.org
D Hayward, PA Cole - Methods in enzymology, 2016 - Elsevier
… Bizine is a selective and potent LSD1 inhibitor based on the monoamine oxidase inhibitor … The basis for cellular oscillation in H3K4Me2 after bizine treatment is not known but the …
Number of citations: 42 www.sciencedirect.com
JH Kalin, M Wu, AV Gomez, Y Song, J Das… - Nature …, 2018 - nature.com
Here we report corin, a synthetic hybrid agent derived from the class I HDAC inhibitor (entinostat) and an LSD1 inhibitor (tranylcypromine analog). Enzymologic analysis reveals that …
Number of citations: 181 www.nature.com
X Wang, B Huang, T Suzuki, X Liu, P Zhan - Epigenomics, 2015 - Future Medicine
… Bizine is capable of modulating histone H3K4 … bizine in inhibition of H460 cell proliferation. Furthermore, neurons exposed to oxidative stress were protected by the presence of bizine, …
Number of citations: 43 www.futuremedicine.com
T Suzuki - Chemical Epigenetics, 2020 - Springer
… Bizine was found to … by bizine and those altered in LSD1 −/− cells. Treatment of two cancer cell lines, LNCaP and H460, with bizine resulted in a reduction of proliferation rate, and bizine …
Number of citations: 1 link.springer.com

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